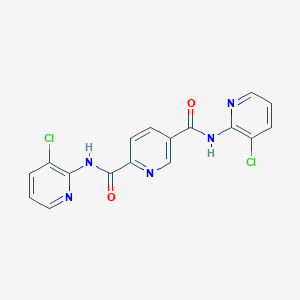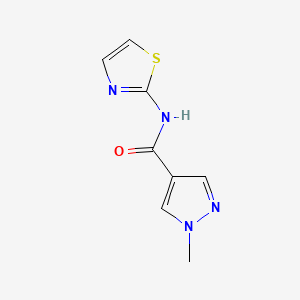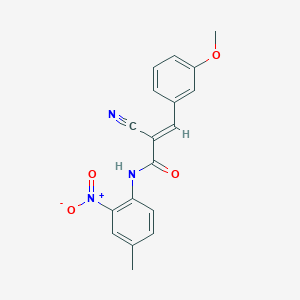![molecular formula C24H20ClN3O4S B10900231 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B10900231.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzoxazole ring, a sulfanyl group, and a chlorobenzyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol to introduce the sulfanyl group.
Formation of the Hydrazide: The intermediate is then reacted with hydrazine to form the hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with an aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biology: Could be used as a probe or ligand in biochemical studies.
Industry: Potential use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and sulfanyl group could play a crucial role in binding to the target, while the hydrazide moiety could be involved in specific interactions or reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLETHANAMINE: Similar structure but with a dimethylamino group instead of the hydrazide moiety.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE: Contains a thiazole ring instead of the chlorobenzyl ether moiety.
Eigenschaften
Molekularformel |
C24H20ClN3O4S |
|---|---|
Molekulargewicht |
482.0 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-30-21-12-6-8-16(23(21)31-14-17-7-2-3-9-18(17)25)13-26-28-22(29)15-33-24-27-19-10-4-5-11-20(19)32-24/h2-13H,14-15H2,1H3,(H,28,29)/b26-13+ |
InChI-Schlüssel |
UDULKFVXCPKXSA-LGJNPRDNSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=NNC(=O)CSC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![2,3-dihydro-1H-indol-1-yl{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10900157.png)
![N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)

![N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10900171.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10900172.png)

![N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10900181.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900193.png)
![(2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10900199.png)

![(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B10900232.png)
![N'-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10900240.png)
